4,4,4-Trifluorobutanenitrile
Overview
Description
4,4,4-Trifluorobutanenitrile is a useful research compound. Its molecular formula is C4H4F3N and its molecular weight is 123.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is an important organic synthesis intermediate that can be used to synthesize other organic compounds .
Mode of Action
It is known that it can be used as a raw material for pharmaceutical synthesis and research .
Biochemical Pathways
It is known to have application potential in the field of pesticides and medicines .
Pharmacokinetics
It is known that it is a colorless liquid with a special smell at room temperature, has a boiling point of 139-140°c, and is almost insoluble in water but soluble in some organic solvents such as ethanol and ether .
Result of Action
It is known to be an important organic synthesis intermediate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,4-Trifluorobutyronitrile. It is stable to most chemicals, but sensitive to strong oxidants, strong acids, and strong bases . It is a flammable liquid and should be avoided in contact with flames or high temperatures . Proper storage and handling are important to avoid contact with oxidants and strong acids and bases .
Properties
IUPAC Name |
4,4,4-trifluorobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N/c5-4(6,7)2-1-3-8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDONGICLORXRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337496 | |
Record name | 4,4,4-Trifluorobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690-95-9 | |
Record name | 4,4,4-Trifluorobutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-Trifluorobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluorobutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4,4,4-trifluorobutyronitrile in organic synthesis?
A1: 4,4,4-Trifluorobutyronitrile serves as a valuable building block for incorporating trifluoromethyl (-CF3) groups into larger organic molecules. The presence of the -CF3 group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. This makes 4,4,4-trifluorobutyronitrile a useful reagent for developing new pharmaceuticals and agrochemicals.
Q2: How can 4,4,4-trifluorobutyronitrile be used to synthesize 3-aryl-4-trifluoromethyl-2H-1-benzopyran-2-ones?
A2: Research indicates that 4,4,4-trifluorobutyronitrile reacts with resorcinol or 5-methylresorcinol under Hoesch reaction conditions [, ]. This reaction, catalyzed by zinc chloride in dibutyl ether, yields 3-aryl-7-hydroxy-4-trifluoromethyl-2H-1-benzopyran-2-ones or their 5-methyl derivatives, albeit in low yields. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and hydrolysis.
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